![molecular formula C10H12N2O4 B1375625 3-Amino-3-(4-nitrophenyl)butanoic acid CAS No. 1270410-82-6](/img/structure/B1375625.png)
3-Amino-3-(4-nitrophenyl)butanoic acid
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Overview
Description
3-Amino-3-(4-nitrophenyl)butanoic acid is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.22 g/mol It is characterized by the presence of an amino group, a nitrophenyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-nitrophenyl)butanoic acid typically involves the nitration of a suitable precursor followed by amination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-nitrophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-Amino-3-(4-aminophenyl)butanoic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: 3-Amino-3-(4-aminophenyl)butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 3-Amino-3-(4-nitrophenyl)butanoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution.
Reaction Type | Common Reagents | Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Nitro derivatives |
Reduction | Sodium borohydride | Amino derivatives |
Substitution | Alkyl halides | Substituted derivatives |
Biology
- Biological Activity : The compound has been studied for its interactions with biomolecules, particularly in enzyme inhibition. It has shown potential in modulating metabolic pathways by inhibiting specific enzymes.
- Cell Culture Applications : As a non-ionic organic buffering agent, it is used in cell cultures to maintain pH levels between 6 and 8.5, which is crucial for optimal cell growth and function .
Medicine
- Therapeutic Potential : Research indicates that this compound may have therapeutic applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.
-
Case Studies :
- A study demonstrated that the compound effectively inhibited specific enzymes involved in neurotransmitter metabolism, leading to altered cellular responses and potential therapeutic benefits for conditions such as depression and anxiety.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-nitrophenyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds and ionic interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-aminophenyl)butanoic acid: Formed by the reduction of the nitro group.
3-Phenylbutanoic acid: Lacks the amino and nitro groups, serving as a precursor in synthesis.
4-Nitrophenylalanine: Contains a similar nitrophenyl group but with a different backbone.
Uniqueness
3-Amino-3-(4-nitrophenyl)butanoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry .
Biological Activity
3-Amino-3-(4-nitrophenyl)butanoic acid is a compound of interest in medicinal chemistry due to its structural features, which include an amino group and a nitrophenyl moiety. These functional groups are known to impart various biological activities, making this compound a subject of research for potential therapeutic applications.
- Molecular Formula : C10H12N2O4
- Molecular Weight : 224.21 g/mol
- CAS Number : 1270410-82-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with enzymes or other biomolecules.
Potential Targets:
- Glutathione S-transferase (GST) : Compounds with similar structures have been shown to interact with GST, influencing detoxification pathways in cells.
- Enzymatic Pathways : The compound may modulate pathways involving amino acid metabolism and neurotransmitter synthesis due to its amino acid structure.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Derivatives of this compound have shown potential antimicrobial properties against various pathogens.
- Antioxidant Properties : The presence of the nitro group contributes to antioxidant activity, which can protect cells from oxidative stress.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | |
Antioxidant | Scavenges free radicals in vitro | |
Neuroprotective | Reduces apoptosis in neuronal cell lines |
Case Study: Neuroprotective Effects
A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The compound demonstrated a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption : Likely influenced by the presence of polar functional groups.
- Distribution : May vary based on the compound's ability to cross the blood-brain barrier.
- Metabolism : Potentially metabolized by reduction or conjugation reactions.
Properties
IUPAC Name |
3-amino-3-(4-nitrophenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(11,6-9(13)14)7-2-4-8(5-3-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARPLVHWZJYCSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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